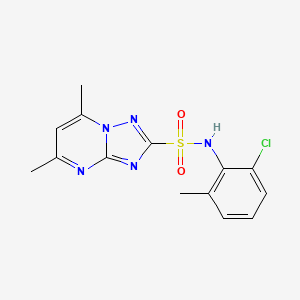
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a sulfonamide group attached to the second position of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions, and the final compound is obtained by attaching the N-(2-chloro-6-methylphenyl) and 5,7-dimethyl groups through substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with enzyme active sites, while the triazolopyrimidine core can bind to specific receptors or proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chlorophenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-methylphenyl)-5,7-dimethyl-
- (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-bromophenyl)-5,7-dimethyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2-chloro-6-methylphenyl)-5,7-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chloro-6-methylphenyl group enhances its binding affinity to certain molecular targets, while the 5,7-dimethyl groups contribute to its stability and reactivity. These features make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
98937-09-8 |
|---|---|
Fórmula molecular |
C14H14ClN5O2S |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C14H14ClN5O2S/c1-8-5-4-6-11(15)12(8)19-23(21,22)14-17-13-16-9(2)7-10(3)20(13)18-14/h4-7,19H,1-3H3 |
Clave InChI |
NFYFEMTUANPUHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















